molecular formula C20H19BrN2O4S2 B2868384 N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-08-9

N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2868384
CAS No.: 1251693-08-9
M. Wt: 495.41
InChI Key: JSSOTXHKHBOAED-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antimalarial Applications

Benzothiophene carboxamide derivatives, closely related to the queried compound, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase (PfENR), an essential enzyme for the fatty acid synthesis in the malaria parasite. The study highlighted the compound 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide as a significant inhibitor, showcasing the potential of such derivatives in developing new antimalarial drugs (Banerjee et al., 2011).

Molecular Electronics

In the domain of molecular electronics, simple and accessible aryl bromides, which are structurally similar to the target molecule, serve as critical building blocks for thiol end-capped molecular wires. These components, through efficient synthetic transformations, facilitate the construction of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing advanced electronic devices (Stuhr-Hansen et al., 2005).

Photostabilization of PVC

Thiophene derivatives, akin to the mentioned compound, have shown effectiveness in reducing the level of photodegradation in poly(vinyl chloride) (PVC) films. This application is critical in extending the lifespan of PVC materials when exposed to UV radiation, indicating the potential of such molecules in materials science and engineering to improve the durability of plastic products (Balakit et al., 2015).

Drug Synthesis

A practical synthesis approach for an orally active CCR5 antagonist, which shares structural similarities with the target molecule, showcases the versatility of bromophenyl and ethoxyphenyl components in medicinal chemistry. This method highlights the importance of these functional groups in creating effective pharmaceutical agents (Ikemoto et al., 2005).

Carbonic Anhydrase Inhibition

Compounds structurally related to the queried molecule have been tested as inhibitors of carbonic anhydrase isoenzymes, demonstrating significant inhibitory activity. This application is particularly relevant in designing therapeutic agents for conditions like glaucoma, epilepsy, and certain types of edema (Supuran et al., 2013).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

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Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSOTXHKHBOAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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